molecular formula C19H24N2O3 B2464081 N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-41-5

N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2464081
CAS No.: 478259-41-5
M. Wt: 328.412
InChI Key: QBMSQASTEJGMJL-UHFFFAOYSA-N
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Description

N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrrole ring, a methoxybenzoyl group, and diisopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    N,N-Diisopropylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diisopropyl-4-(4-methoxybenzoyl)nicotinamide
  • N,N-diisopropyl-4-(4-methoxybenzoyl)benzamide

Uniqueness

N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-(4-methoxybenzoyl)-N,N-di(propan-2-yl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-12(2)21(13(3)4)19(23)17-10-15(11-20-17)18(22)14-6-8-16(24-5)9-7-14/h6-13,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMSQASTEJGMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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